Helioxanthin

Descripción general

Descripción

Helioxanthin es un producto natural aislado de la planta Taiwania cryptomerioides. Es conocido por su actividad antiviral de amplio espectro, incluida la actividad contra el virus de la hepatitis B . This compound y sus análogos se han estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de infecciones virales .

Aplicaciones Científicas De Investigación

Helioxanthin se ha estudiado ampliamente por sus aplicaciones de investigación científica. En química, sirve como un andamiaje valioso para el descubrimiento de fármacos debido a sus características estructurales únicas y su significativa actividad farmacológica . En biología y medicina, this compound y sus análogos han demostrado una potente actividad antiviral contra varios virus, incluido el virus de la hepatitis B, el virus de la hepatitis C y el virus del herpes simple . Además, los derivados de this compound se han utilizado en estudios de regeneración ósea, donde promueven la diferenciación osteogénica y facilitan la curación de fracturas .

Mecanismo De Acción

Helioxanthin ejerce sus efectos antivirales inhibiendo la replicación de los virus. Se ha demostrado que uno de sus análogos, 8-1, suprime la expresión de ARN y proteínas del virus de la hepatitis B, así como la replicación del ADN . El compuesto logra esto al disminuir la unión del factor nuclear 4 de hepatocitos y el factor nuclear 3 de hepatocitos a la región del potenciador II del promotor precore / core del virus. Esta regulación descendente postranscripcional de factores de transcripción críticos disminuye la actividad del promotor del virus de la hepatitis B y bloquea la expresión y replicación génica viral .

Análisis Bioquímico

Biochemical Properties

Helioxanthin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the gene expression and replication of Hepatitis B virus (HBV) by interacting with the HBV core promoter . It also interacts with other proteins known to support the HBV life cycle, including NPM1, PARP1, Hsp90, HNRNPC, SFPQ, PTBP1, HNRNPK, and PUF60 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of oral squamous cell carcinoma cells in a dose-dependent manner by inducing G2/M phase arrest . It also influences cell function by downregulating the EGFR/ERK/c-fos signaling pathway to inhibit COX-2 level and by activating cyclin-dependent kinase inhibitor (p27) to further induce G2/M cell cycle arrest .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the HBV core promoter, inhibiting HBV RNA and protein expression in addition to inhibiting HBV DNA . This unique mechanism of action distinguishes this compound from existing therapeutic drugs .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that the compound’s effects on cells, such as the inhibition of cell proliferation, occur in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce tumor growth. Specifically, doses of 20 and 30 mg kg-1 for 15 days reduced the tumor growth in an animal model .

Metabolic Pathways

Its ability to inhibit the EGFR/ERK/c-fos signaling pathway suggests that it may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

Given its ability to interact with various proteins and inhibit specific cellular processes, it’s likely that it interacts with transporters or binding proteins that facilitate its distribution within cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Its ability to bind to the HBV core promoter and inhibit HBV RNA and protein expression suggests that it may localize to the nucleus where these processes occur .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Helioxanthin se puede sintetizar mediante varios métodos. Un enfoque común implica la condensación de ácidos aripropiolícos, que fue reportado por primera vez por el grupo Bucher en 1895 . Este método implica el uso de condiciones de reacción específicas para lograr el producto deseado. Además, se ha informado la extracción por microondas utilizando una solución de etanol como un método para preparar this compound a partir de raíces de heliopsis scabra dunal .

Métodos de producción industrial: La producción industrial de this compound normalmente implica procesos de extracción y purificación a gran escala. El uso de técnicas avanzadas de extracción, como la extracción asistida por microondas, puede mejorar el rendimiento y la pureza del compuesto. El extracto concentrado se somete entonces a pasos adicionales de purificación para aislar this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: Helioxanthin sufre varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto con el fin de mejorar su actividad biológica o para crear análogos con propiedades mejoradas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas para estas reacciones dependen del resultado deseado y la naturaleza de los materiales de partida .

Principales productos formados: Los principales productos formados a partir de las reacciones de this compound incluyen sus análogos, que han demostrado exhibir una actividad antiviral significativa. Estos análogos a menudo están diseñados para dirigirse a vías virales específicas y mejorar el potencial terapéutico del compuesto .

Comparación Con Compuestos Similares

Helioxanthin pertenece a la clase de lactonas de arilnftaleno, que son lactonas de naftaleno tricíclicas fusionadas de origen natural con sustituyentes arilo . Compuestos similares incluyen otras lignanas de arilnftaleno, como la taiwanina E y la anonaína . Estos compuestos comparten similitudes estructurales con this compound, pero difieren en sus actividades biológicas específicas y su potencial terapéutico. El mecanismo antiviral único de this compound y su actividad de amplio espectro lo distinguen de otros compuestos similares .

Propiedades

IUPAC Name |

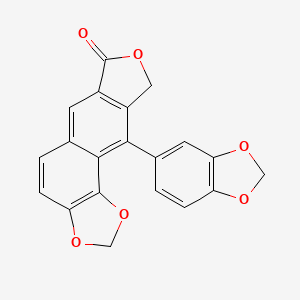

10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O6/c21-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-22-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBRYHUFFFYTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172321 | |

| Record name | Helioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18920-47-3 | |

| Record name | Helioxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Helioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Helioxanthin and where is it found?

A1: this compound is an aryltetralin lignan lactone naturally occurring in various plant species, including Taiwania cryptomerioides Hayata [, , ], Justicia neesii Ramamoorthy [], and Acanthopanax chiisanensis [, ].

Q2: What are the primary biological activities of this compound?

A2: this compound exhibits promising antiviral [, , , , , ], anticancer [], and insecticidal activities []. It also demonstrates the ability to induce osteogenic differentiation, particularly in human dental pulp stem cells (DPSCs) [, , , ].

Q3: How does this compound exert its anticancer effect against oral cancer cells?

A3: [] this compound inhibits the proliferation of oral squamous cell carcinoma cells by downregulating the EGFR/ERK/c-fos signaling pathway, which leads to the inhibition of COX-2 levels. Furthermore, it activates the cyclin-dependent kinase inhibitor (p27), inducing G2/M cell cycle arrest.

Q4: What is the mechanism of action of this compound against Hepatitis B Virus (HBV)?

A4: [, , , ] this compound demonstrates a unique antiviral mechanism against HBV. It inhibits viral replication by:

Q5: Can you explain the insecticidal activity of this compound?

A5: [] this compound displays significant insecticidal activity, particularly against Aedes aegypti larvae. This activity is attributed to its accumulation in the insect's gastric cecum and midgut. This accumulation causes:

Q6: Has this compound shown potential in bone regeneration?

A6: [, , , ] Yes, this compound, particularly a derivative known as TH (4-(4-methoxyphenyl)pyrido[40,30:4,5]thieno[2,3-b]pyridine-2-carboxamide), demonstrates significant potential in bone regeneration. It enhances the osteogenic differentiation of DPSCs, including those derived from elderly patients. In vivo studies using mouse models have shown that TH-treated DPSC sheets effectively promote bone formation in calvarial defects and fracture healing.

Q7: What is known about the structure of this compound?

A7: [, , , ] this compound is an aryltetralin lignan lactone.

Q8: Have any this compound analogs been synthesized and what are their activities?

A8: [, ] Yes, several this compound analogs have been synthesized and evaluated for their antiviral activities. Notably, some analogs, such as compound HE-145-111, show potent anti-HBV activity by suppressing the HBV core promoter activity in a liver-specific manner []. Another analog, 8-1, exhibits significant anti-HBV activity with low cytotoxicity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.